5-Chloro-N-cyclobutylpyrazin-2-amine
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Overview
Description
Preparation Methods
The synthesis of 5-Chloro-N-cyclobutylpyrazin-2-amine typically involves the reaction of cyclobutylamine with 5-chloropyrazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product
Chemical Reactions Analysis
5-Chloro-N-cyclobutylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-N-cyclobutylpyrazin-2-amine is used extensively in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 5-Chloro-N-cyclobutylpyrazin-2-amine is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved likely include inhibition of enzyme activity or modulation of receptor function, leading to changes in cellular processes .
Comparison with Similar Compounds
5-Chloro-N-cyclobutylpyrazin-2-amine can be compared with other similar compounds, such as:
- 5-Chloro-N-propylpyrazin-2-amine
- 5-Chloro-N-ethylpyrazin-2-amine
- 5-Chloro-N-cyclohexylpyrazin-2-amine
- 6-Chloro-N-cyclohexylpyrazin-2-amine
These compounds share a similar pyrazine core structure but differ in the substituents attached to the nitrogen atom. The uniqueness of this compound lies in its cyclobutyl group, which may confer different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H10ClN3 |
---|---|
Molecular Weight |
183.64 g/mol |
IUPAC Name |
5-chloro-N-cyclobutylpyrazin-2-amine |
InChI |
InChI=1S/C8H10ClN3/c9-7-4-11-8(5-10-7)12-6-2-1-3-6/h4-6H,1-3H2,(H,11,12) |
InChI Key |
YQGXMJQZTAKFGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CN=C(C=N2)Cl |
Origin of Product |
United States |
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